(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide
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Overview
Description
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide involves multiple steps, including the formation of peptide bonds, epoxide ring opening, and the incorporation of thieno[3,4-d]imidazole moiety. The reaction conditions typically involve the use of protecting groups, coupling reagents, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The use of automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or epoxide ring.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide
- **N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide
Uniqueness
The uniqueness of (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide lies in its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C31H53N5O6S |
---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-4-methyl-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]pentanamide |
InChI |
InChI=1S/C31H53N5O6S/c1-17(2)12-20(33-25(37)11-9-8-10-24-26-21(15-43-24)34-30(41)35-26)29(40)36(23(28(32)39)14-19(5)6)22(13-18(3)4)27(38)31(7)16-42-31/h17-24,26H,8-16H2,1-7H3,(H2,32,39)(H,33,37)(H2,34,35,41)/t20-,21-,22-,23-,24-,26-,31+/m0/s1 |
InChI Key |
PWLDOMFTVVLRTN-QFIIXPHHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N([C@@H](CC(C)C)C(=O)[C@]1(CO1)C)[C@@H](CC(C)C)C(=O)N)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CC(C)CC(C(=O)N(C(CC(C)C)C(=O)C1(CO1)C)C(CC(C)C)C(=O)N)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
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